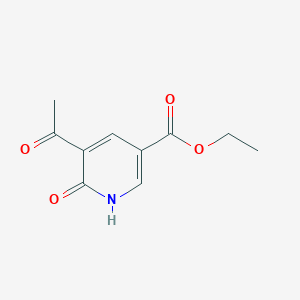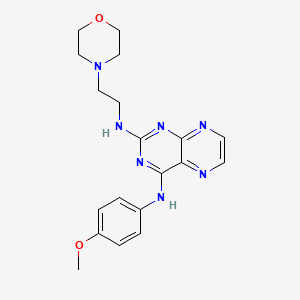![molecular formula C8H10KN3O2 B2645343 Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate CAS No. 1240527-43-8](/img/structure/B2645343.png)
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate, also known as KAEPC, is a chemical compound that belongs to the family of pyridine carboxylates. It is a white crystalline powder that is highly soluble in water and has a molecular weight of 240.3 g/mol. KAEPC has been extensively researched for its potential applications in the field of medicine and biochemistry.
作用机制
The exact mechanism of action of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the adenosine A1 receptor, which plays a role in regulating blood flow and oxygen delivery to tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both implicated in the development of many diseases. This compound has also been shown to improve cognitive function and protect against neurodegeneration. Additionally, this compound has been shown to have cardioprotective effects, including reducing blood pressure and improving blood flow.
实验室实验的优点和局限性
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to prepare and administer. Additionally, it has been extensively studied, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
未来方向
There are several future directions for research on Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate. One area of interest is the development of new drugs and therapies based on its properties and effects. Another area of interest is the study of its effects on different tissues and organs, including the brain and heart. Additionally, there is a need for more research on the mechanism of action of this compound, which could help to identify new targets for drug development. Finally, there is a need for more research on the safety and toxicity of this compound, which is essential for its eventual use in humans.
合成方法
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminopyridine with ethylenediamine in the presence of potassium hydroxide. The resulting product is then treated with carbon dioxide to form this compound. Other methods involve the use of different reagents and catalysts.
科学研究应用
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to modulate the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs and therapies.
属性
IUPAC Name |
potassium;2-(2-aminoethylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.K/c9-2-4-11-7-5-6(8(12)13)1-3-10-7;/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHMWIRYRGKDR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)[O-])NCCN.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2645262.png)
![Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate](/img/structure/B2645264.png)

![2-Methyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2645268.png)
![1-Carbazol-9-yl-3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-2-ol](/img/structure/B2645269.png)



![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2645274.png)


![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645282.png)